Afatinib - 439081-18-2

Afatinib

Catalog Number: EVT-1164607
CAS Number: 439081-18-2
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afatinib (BIBW2992) is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. [] This classification as an ErbB Family Blocker highlights its ability to bind covalently to the kinase domain of these receptors, effectively blocking their downstream signaling pathways. [] Afatinib has garnered significant interest in scientific research due to its implications in understanding and targeting various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. []

Future Directions
  • Optimizing Treatment Strategies: Further investigation is needed to refine treatment strategies for afatinib, including identifying optimal dosing regimens, developing personalized treatment approaches based on individual patient characteristics, and exploring novel combination therapies to overcome drug resistance. []
  • Understanding Resistance Mechanisms: A deeper understanding of the mechanisms underlying acquired resistance to afatinib is crucial for developing strategies to prevent or overcome resistance and improve treatment outcomes. []
  • Expanding Clinical Applications: Exploring the potential of afatinib in other cancer types, such as esophageal squamous cell carcinoma and head and neck squamous cell carcinoma, based on its potent inhibition of the ErbB family of receptors. [, ]
  • Developing Novel Drug Delivery Systems: Continued research into novel drug delivery systems, such as nanoparticles and liposomes, to enhance the targeted delivery of afatinib to tumor cells and improve its therapeutic efficacy. []
Source and Classification

Afatinib is a small molecule drug developed by Boehringer Ingelheim GmbH and received approval from the United States Food and Drug Administration on July 12, 2013. It is marketed under the trade name Gilotrif. The compound is classified as a 4-anilinoquinazoline derivative with an acrylamide warhead, specifically designed to irreversibly inhibit EGFR, human epidermal growth factor receptor 2 (HER2), and HER4 .

Synthesis Analysis

The synthesis of Afatinib involves several key steps that can be broadly categorized into the preparation of intermediates and the final formation of the active compound.

  1. Preparation of Intermediates: The process begins with the functionalization of a quinazoline nucleus. The synthesis typically includes:
    • Nitration: Introduction of a nitro group to the quinazoline structure.
    • Reduction: The nitro group is reduced to an amino group.
    • Cyclization: Various functional groups are introduced at specific positions on the quinazoline ring to yield intermediates necessary for the final product.
  2. Final Synthesis: The final steps involve:
    • Condensation Reactions: Combining different intermediates to form Afatinib.
    • Purification: Techniques such as column chromatography are often employed to isolate and purify the final product, achieving yields typically around 69.4% .

A notable method for synthesizing Afatinib dimaleate involves treating Afatinib with maleic acid in tetrahydrofuran under controlled conditions to yield a stable salt form .

Chemical Reactions Analysis

Afatinib undergoes several chemical reactions during its synthesis:

  • Nitration: The introduction of nitro groups into the quinazoline ring.
  • Reduction Reactions: Converting nitro groups into amino groups via catalytic hydrogenation or chemical reduction methods.
  • Amidation and Salification: These processes are crucial for forming stable derivatives like Afatinib dimaleate.

During degradation studies, Afatinib has shown susceptibility to oxidative conditions, indicating potential pathways for degradation under certain environmental factors .

Mechanism of Action

Afatinib functions as an irreversible inhibitor of EGFR by covalently binding to cysteine residues in the receptor's kinase domain. This binding inhibits downstream signaling pathways involved in cell proliferation and survival:

  1. Binding: The acrylamide moiety forms a covalent bond with the cysteine residue in the ATP-binding site of EGFR.
  2. Inhibition: This prevents ATP from binding, leading to decreased phosphorylation of tyrosine residues that activate signaling pathways associated with tumor growth.

Research indicates that Afatinib effectively inhibits both wild-type EGFR and mutant forms associated with resistance to first-generation inhibitors .

Physical and Chemical Properties Analysis

Afatinib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 437.9 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: Stable under acidic conditions but may degrade under high temperatures or oxidative environments.

The compound's stability profile is essential for its formulation in pharmaceutical preparations .

Applications

Afatinib is primarily used in oncology:

  • Treatment of Non-Small Cell Lung Cancer: It is indicated for patients with metastatic NSCLC harboring specific mutations in the EGFR gene (exon 19 deletions or exon 21 L858R mutations).
  • Research Applications: Beyond clinical use, Afatinib serves as a tool compound in research studies aimed at understanding EGFR signaling pathways and developing new therapeutic strategies against resistant cancer phenotypes.
Molecular Pharmacology of Afatinib

Structural and Physicochemical Characterization

4-Anilinoquinazoline Derivative and Dimaleate Salt Properties

Afatinib (chemical name: N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide) is a 4-anilinoquinazoline derivative with a molecular weight of 718.12 g/mol (as the dimaleate salt). Its core quinazoline structure facilitates ATP-competitive binding to tyrosine kinases, while the dimaleate salt form significantly enhances aqueous solubility across physiological pH ranges (pH 1–7.5). This property is critical for oral bioavailability, as afatinib maintains high passive membrane permeability despite being a substrate for intestinal P-glycoprotein efflux transporters. The acrylamide group at the C4 position of the quinazoline scaffold enables covalent bond formation with target kinases [1] [4] [10].

Table 1: Physicochemical Properties of Afatinib

PropertyValue/Characteristic
Chemical Class4-Anilinoquinazoline derivative
Salt FormDimaleate
Molecular Weight718.12 g/mol
SolubilityHigh solubility across pH 1–7.5
Membrane PermeabilityHigh (passive diffusion)
Efflux TransportP-glycoprotein substrate

Covalent Binding Mechanism to ErbB Family Kinases

Afatinib contains a reactive acrylamide group that forms covalent bonds with specific cysteine residues in the kinase domains of ErbB family receptors. X-ray crystallography and mass spectrometry studies confirm that afatinib covalently binds to:

  • Cysteine 773 (Cys773) in epidermal growth factor receptor
  • Cysteine 805 (Cys805) in human epidermal growth factor receptor 2
  • Cysteine 803 (Cys803) in human epidermal growth factor receptor 4This covalent modification occurs via Michael addition, resulting in permanent inactivation of kinase activity even after drug clearance. The irreversible binding differentiates afatinib from reversible first-generation epidermal growth factor receptor/human epidermal growth factor receptor inhibitors like gefitinib [1] [5] [9].

Irreversible Inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4 Tyrosine Kinases

Afatinib inhibits tyrosine kinase autophosphorylation with half maximal effective concentration values in the low nanomolar range: epidermal growth factor receptor (0.5 nM), epidermal growth factor receptor-L858R (0.2 nM), human epidermal growth factor receptor 2 (14 nM), and human epidermal growth factor receptor 4 (1 nM). Its irreversible mechanism enables sustained suppression of kinase activity, particularly against epidermal growth factor receptor-L858R/T790M resistance mutations (half maximal effective concentration = 9 nM), against which first-generation inhibitors show minimal efficacy. The inhibition persists despite high intracellular adenosine triphosphate concentrations due to non-competitive kinetics [5] [9] [10].

Table 2: Kinase Inhibition Profile of Afatinib

Kinase Targethalf maximal effective concentration (nM)Key Mutation Sensitivity
epidermal growth factor receptor (wild-type)0.5N/A
epidermal growth factor receptor-L858R0.2Sensitive
epidermal growth factor receptor-L858R/T790M9Moderate resistance overcome
human epidermal growth factor receptor 214Sensitive
human epidermal growth factor receptor 41Sensitive

Mechanism of Action in Oncogenic Signaling Pathways

Suppression of mammalian target of rapamycin complex 1 and Apoptosis Induction

Afatinib suppresses mammalian target of rapamycin complex 1 activity by activating the regulated in development and DNA damage responses 1-tuberous sclerosis complex 1 axis. This is mediated through reactive oxygen species generation, leading to:

  • Inhibition of mammalian target of rapamycin complex 1-dependent phosphorylation events
  • Upregulation of pro-apoptotic Bcl-2-interacting mediator of cell death expression
  • Initiation of caspase-3-mediated intrinsic apoptosisIn head and neck squamous cell carcinoma models, this pathway results in G0/G1 cell cycle arrest and reduced clonogenic survival. Notably, afatinib-induced autophagy acts as a pro-survival mechanism; pharmacological inhibition with chloroquine enhances apoptosis, confirming mammalian target of rapamycin complex 1 suppression as a key therapeutic node [6] [10].

Role in Blocking ErbB Family Homo- and Heterodimerization

Afatinib irreversibly inhibits signaling from all ErbB receptor homodimers and heterodimers (epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, human epidermal growth factor receptor 4). By covalently binding to kinase domains, it prevents transphosphorylation within dimer complexes, including human epidermal growth factor receptor 3—which lacks intrinsic kinase activity but signals via dimerization. This broad blockade disrupts downstream phosphatidylinositol-3 kinase–Akt and mitogen-activated kinase pathways more comprehensively than epidermal growth factor receptor-selective inhibitors. In epidermal growth factor receptor-mutant non-small cell lung cancer, this translates to sustained pathway suppression and delayed resistance development compared to first-generation epidermal growth factor receptor/human epidermal growth factor receptor inhibitors [1] [2] [5].

Structure-Activity Relationship and Irreversible Binding Kinetics

Quinazoline Core Modifications and Activity

The 4-anilinoquinazoline scaffold is essential for adenosine triphosphate-competitive binding. Modifications to the C6 and C7 positions influence potency and kinase selectivity:

  • C6 Acrylamide Group: The acrylamide moiety (4-(dimethylamino)but-2-enamide) enables covalent binding. Its replacement with cinnamamide preserves epidermal growth factor receptor inhibition (half maximal effective concentration = 3.6–9.1 nM vs. afatinib’s 1.6 nM) but alters cellular activity against human epidermal growth factor receptor 2-driven cancers [3] [7] [10].
  • C7 Side Chain: Substitution with (3S)-tetrahydrofuran-3-yloxy (as in afatinib) optimizes kinase selectivity. Replacement with smaller groups (e.g., methyl) reduces potency against T790M resistance mutations [7] [10].
  • Aniline Substituents: Electron-withdrawing groups (e.g., 3-chloro-4-fluoro) at the C4-anilino position enhance epidermal growth factor receptor affinity. Methoxy substitutions on the phenyl ring improve antitumor activity in cellular models [3] [10].

Table 3: Structure-Activity Relationship of Key Afatinib Analogs

Modification SiteAnalog StructureEpidermal growth factor receptor half maximal effective concentration (nM)Cellular Activity vs. Afatinib
C6: AcrylamideAfatinib1.6Reference
C6: Cinnamamide (4-OMe)Compound 10k3.6Superior vs. A549 cells
C6: Cinnamamide (2,3,4-triOMe)Compound 10e9.1Comparable vs. MCF-7 cells
C7: Methyl substitutionDacomitinib-like>10Reduced vs. T790M mutants

Kinetic Analysis of Irreversible Inhibition

Afatinib exhibits time-dependent inhibition kinetics due to covalent bond formation. Key parameters include:

  • Inactivation Rate Constant (k~inact~): 0.1 min⁻¹ (epidermal growth factor receptor)
  • Binding Affinity (K~i~): 0.08 nM (epidermal growth factor receptor)
  • Specificity Constant (k~inact~/K~i~): 1.25 × 10⁹ M⁻¹min⁻¹, indicating high efficiencyThe drug’s prolonged target residence time (half-life >37 hours) contributes to sustained pathway suppression despite plasma clearance. Irreversible binding also underlines afatinib’s low potential for cytochrome P450-mediated drug interactions, as metabolism occurs primarily via oxidation without major cytochrome P450 involvement [1] [5] [10].

Mutant Selectivity and Resistance Implications

Afatinib’s covalent binding confers activity against epidermal growth factor receptor-T790M, though with reduced potency (9 nM vs. 0.2 nM for L858R). Molecular modeling reveals steric clash with methionine 790 partially obstructs the acrylamide-cysteine interaction. Newer analogs (e.g., methylpiperazine derivatives) designed to target BCR-ABL-T315I show improved hydrogen bonding with Asp381, suggesting similar strategies could enhance afatinib’s mutant selectivity. However, cysteine 797 mutations confer resistance by preventing covalent adduct formation, necessitating non-covalent inhibitors or combination approaches [5] [8] [10].

Properties

CAS Number

439081-18-2

Product Name

Afatinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N

SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.